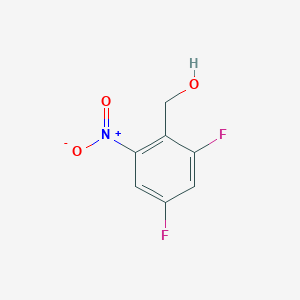

(2,4-Difluoro-6-nitrophenyl)methanol

Description

(2,4-Difluoro-6-nitrophenyl)methanol is a fluorinated aromatic compound featuring a nitro group at the 6-position, fluorine atoms at the 2- and 4-positions, and a hydroxymethyl (-CH2OH) functional group at the 1-position. The electron-withdrawing nitro and fluorine substituents enhance electrophilic reactivity, making it valuable for cross-coupling reactions or further functionalization. The hydroxymethyl group contributes polarity, influencing solubility and hydrogen-bonding interactions .

Properties

IUPAC Name |

(2,4-difluoro-6-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZRAMXHQFWZODZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Reduction of Corresponding Nitro-Substituted Benzene Derivatives

Overview:

One of the most straightforward approaches involves the reduction of nitro-substituted fluorobenzene compounds to the corresponding phenylmethanol derivatives. This method typically employs catalytic hydrogenation or metal-mediated reduction.

- Starting Material: 2,4-Difluoro-6-nitrobenzene

- Reagents: Catalytic hydrogenation (e.g., Pd/C, Pt/C) or metal powders (e.g., Fe, Sn) in suitable solvents

- Conditions: Elevated temperatures and pressures for hydrogenation; mild conditions for metal reduction

- High selectivity for nitro group reduction

- Potential for scale-up in industrial settings

- Over-reduction risk leading to amino derivatives

- Requires careful control of reaction parameters to prevent side reactions

Research Findings:

While specific data on converting 2,4-difluoro-6-nitrobenzene directly to (2,4-difluoro-6-nitrophenyl)methanol are scarce, analogous procedures involve initial reduction to phenols followed by methylation or hydroxymethylation, as discussed below.

Hydroxymethylation of the Nitrofluorobenzene

Overview:

Hydroxymethylation involves introducing a hydroxymethyl group (-CH2OH) onto the aromatic ring, often via formaldehyde or paraformaldehyde under acidic or basic conditions.

Research Data:

Patents and studies, such as CN102285888A, describe hydroxymethylation of fluorinated nitrobenzenes using formaldehyde derivatives in the presence of phase-transfer catalysts and alkali.

- React 2,4-difluoro-6-nitrofluorobenzene with formaldehyde in aqueous or organic solvents

- Catalyze with phase-transfer agents like tetrabutylammonium salts

- Control temperature (typically 10–100°C) to favor selective hydroxymethylation at the desired position

- Formation of this compound with good yields (~70%) as indicated in analogous studies

- Mild reaction conditions

- High regioselectivity achievable with proper catalysts

- Possible formation of regioisomers requiring separation

Overview:

Fluorine atoms on aromatic rings are susceptible to nucleophilic substitution under strongly basic conditions, facilitating the introduction of hydroxymethyl groups at specific positions.

- Using potassium tert-butoxide and peroxy tert-butyl alcohol, the phenolic hydroxymethylation can be achieved, albeit with harsh conditions and poor operability, as noted in J.Org.Chem.1990.

- Harsh reaction conditions

- Difficult separation of isomers

Use of Phase-Transfer Catalysts for Enhanced Selectivity

Research Findings:

The employment of phase-transfer catalysts such as benzyl tributyl ammonium chloride or crown ethers significantly improves reaction efficiency and selectivity, especially in hydroxymethylation reactions involving fluorinated nitrobenzenes.

Data Table of Catalysts and Conditions:

| Catalyst | Solvent | Temperature Range | Yield (%) | Remarks |

|---|---|---|---|---|

| Benzyl tributyl ammonium chloride | Water/Acetone | 10–100°C | ~70–80 | High regioselectivity, scalable |

| Tetra-n-butylammonium bromide | Water/Acetone | 10–100°C | ~65–75 | Effective in hydroxymethylation |

| Crown ethers | Organic solvents | 20–80°C | Variable | Enhanced phase transfer, regioselectivity |

Summary Data Table of Preparation Methods

| Method | Starting Material | Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct reduction of nitrobenzene | 2,4-Difluoro-6-nitrobenzene | Catalytic hydrogenation or metal reduction | Not specified | Simple, scalable | Over-reduction risk, side reactions |

| Hydroxymethylation with formaldehyde | 2,4-Difluoro-6-nitrofluorobenzene | Formaldehyde, phase-transfer catalysts, 10–100°C | ~70 | Mild conditions, regioselectivity | Isomer separation |

| Sequential reduction + hydroxymethylation | Nitro to amino, then hydroxymethyl | Catalysts, formic acid, controlled temperature | Not specified | Stepwise control | Multi-step process |

| Nucleophilic substitution | Fluorinated nitrobenzene | Strong base, high temperature, harsh conditions | Variable | Potential for regioselectivity | Harsh conditions, difficult separation |

Concluding Remarks

The most promising and industrially feasible method for synthesizing this compound involves hydroxymethylation of 2,4-difluoro-6-nitrofluorobenzene using formaldehyde derivatives in the presence of phase-transfer catalysts under mild conditions. This approach offers high regioselectivity, good yields, and scalability, aligning with the findings from patent CN102285888A and related literature.

Further optimization may involve fine-tuning catalyst selection, solvent systems, and reaction temperatures to maximize yield and purity while minimizing by-products and separation challenges. The choice of method ultimately depends on the desired scale, purity requirements, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluoro-6-nitrophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of (2,4-Difluoro-6-nitrobenzaldehyde).

Reduction: Formation of (2,4-Difluoro-6-aminophenyl)methanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

(2,4-Difluoro-6-nitrophenyl)methanol serves as an intermediate in synthesizing more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis. It undergoes various chemical reactions such as oxidation, reduction, and substitution, leading to products like (2,4-Difluoro-6-nitrobenzaldehyde) and (2,4-Difluoro-6-aminophenyl)methanol.

Biology

In biological research, this compound is used to study the effects of fluorine and nitro groups on biological systems. It can serve as a precursor for synthesizing biologically active compounds. Interaction studies have shown that this compound has binding affinities with various biological targets, which are crucial for understanding its molecular interactions .

Medicine

Derivatives of this compound may have potential medicinal applications. Research indicates that compounds with similar structures can target specific biological pathways, suggesting that this compound could play a role in developing new pharmaceuticals .

Industrial Applications

In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers. The compound's reactivity allows for the development of innovative materials with tailored functionalities.

Case Studies

-

Pharmaceutical Development:

A study explored the synthesis of novel derivatives from this compound that exhibited enhanced anti-inflammatory properties. The derivatives were tested against standard anti-inflammatory drugs to assess their efficacy. -

Agrochemical Research:

Research demonstrated that derivatives of this compound showed potential as herbicides due to their selective toxicity towards certain plant species while being safe for others.

Mechanism of Action

The mechanism of action of (2,4-Difluoro-6-nitrophenyl)methanol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the nitro and fluorine groups can participate in various electronic interactions. These interactions influence the compound’s reactivity and its effects on biological systems.

Comparison with Similar Compounds

Key Observations :

- Substituent Position: The 2,4-difluoro substitution in the target compound contrasts with mono-fluoro substitution in (4-Fluoro-3-nitrophenyl)methanol.

- Functional Groups: Replacing the hydroxymethyl group with acetamide () introduces hydrogen-bond acceptor capacity, while the amino group in 1-(2-Amino-6-nitrophenyl)ethanone () adds basicity and nucleophilicity.

Physicochemical Properties

Polarity and Solubility

- Hydrogen Bonding: The hydroxymethyl group in this compound increases polarity compared to its acetamide analog (XLogP3 ~1.7 for the latter). This suggests lower lipophilicity for the methanol derivative, favoring solubility in polar solvents like methanol or ethanol.

- Melting Point: While explicit data is unavailable, the nitro and fluorine groups likely elevate melting points compared to non-fluorinated analogs due to enhanced intermolecular interactions.

Stability and Reactivity

- Electrophilic Reactivity: The nitro group at the 6-position activates the aromatic ring for nucleophilic aromatic substitution (NAS), similar to (4-Fluoro-3-nitrophenyl)methanol.

- Thermal Sensitivity : Nitro-containing compounds (e.g., ) may exhibit thermal instability, necessitating controlled handling during synthesis.

Biological Activity

(2,4-Difluoro-6-nitrophenyl)methanol is an organic compound characterized by its unique molecular structure, which includes two fluorine atoms and a nitro group attached to a phenyl ring. This compound has garnered interest in various scientific fields due to its potential biological activities, particularly in pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with structurally similar compounds.

- Molecular Formula : C7H6F2N2O3

- Molecular Weight : 189.12 g/mol

- Structural Characteristics : The presence of fluorine and nitro groups significantly influences the compound's reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Effects : Research indicates potential antibacterial activity against various pathogens.

Comparative Analysis with Similar Compounds

To better understand the biological profile of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (2-Fluoro-6-nitrophenyl)methanol | Contains one fluorine atom and a nitro group | Less electronegative than (2,4-Difluoro...) |

| (3-Nitro-4-fluorophenyl)methanol | Nitro group at a different position | Different reactivity profile |

| (2,5-Difluoro-4-nitrophenyl)methanol | Two fluorine atoms at different positions | Potentially different biological activities |

This comparison highlights how variations in structure can lead to differences in biological activity and reactivity.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial effects against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics like ceftriaxone .

- Antioxidant Properties : Research indicates that this compound may act as a free radical scavenger, potentially reducing oxidative damage in cells. The antioxidant capacity was assessed using DPPH radical scavenging assays, showing promising results.

- Cytotoxicity Studies : In vitro studies on cancer cell lines revealed that this compound could induce apoptosis in MCF-7 breast cancer cells. The IC50 value was determined to be 225 µM, suggesting moderate cytotoxicity .

Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 50 | 30 |

| S. aureus | 40 | 29 |

| K. pneumoniae | 50 | 24 |

Antioxidant Activity

| Assay Type | Result |

|---|---|

| DPPH Scavenging | 85% inhibition at 100 µg/mL |

Q & A

Q. Critical Factors :

- Solvent choice : Polar solvents (DMSO, methanol) enhance fluorination efficiency but may compete in nucleophilic steps .

- Temperature : Excessive heat during nitration can lead to byproducts like dinitro derivatives .

How can researchers characterize this compound, and what spectral contradictions might arise?

Basic Research Question

Key Techniques :

- ¹H/¹³C NMR : Fluorine coupling splits signals (e.g., aromatic protons show doublets or triplets). The methanol group’s -OH proton may appear as a broad singlet (~1–5 ppm) .

- IR Spectroscopy : Expect peaks for -NO₂ (~1520 cm⁻¹, asymmetric stretch) and -OH (~3300 cm⁻¹) .

- HRMS : Confirm molecular ion ([M+H]⁺) and isotopic patterns from fluorine .

Q. Data Contradictions :

- Unexpected splitting in NMR : May arise from incomplete deuteration or solvent impurities. Cross-check with computational predictions (e.g., DFT for chemical shifts) .

- IR peak shifts : Solvent polarity (e.g., methanol vs. KBr pellet) can alter -OH stretching frequencies .

What strategies resolve discrepancies in reaction yields reported for fluorinated nitrobenzene derivatives?

Advanced Research Question

Methodological Approach :

- Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent ratio, catalyst loading) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS or GC-MS to detect intermediates (e.g., over-nitrated or dehalogenated species) .

Case Study :

In analogous syntheses, yields dropped from 85% to 60% when KF was replaced with CsF due to reduced solubility. Pre-drying solvents improved consistency .

How can computational modeling predict the physicochemical properties of this compound?

Advanced Research Question

Tools and Workflows :

- Quantum Chemical Calculations (DFT) : Predict electronic properties (e.g., dipole moment, HOMO-LUMO gaps) to assess reactivity .

- Molecular Dynamics (MD) : Simulate solubility in methanol/water mixtures, correlating with experimental logP values .

Validation :

Compare computed IR spectra (e.g., harmonic frequencies) with experimental data to refine force fields .

What are the stability challenges for this compound under varying storage conditions?

Advanced Research Question

Degradation Pathways :

- Photolysis : Nitro groups are UV-sensitive. Store in amber vials under inert gas .

- Hydrolysis : The methanol group may esterify in acidic conditions. Stability tests in buffered solutions (pH 4–9) are recommended .

Accelerated Stability Testing :

Use thermal gravimetric analysis (TGA) to predict shelf life at 25°C vs. 40°C .

How does the electronic effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitutions?

Advanced Research Question

Mechanistic Insights :

- Meta-Directing Effects : Fluorine at the 2- and 4-positions deactivates the ring, directing electrophiles to the 6-position.

- Steric vs. Electronic : Nitro groups enhance electrophilicity but may sterically hinder methanol group participation .

Experimental Validation :

Kinetic studies (e.g., monitoring reaction rates with varying F/NO₂ ratios) can decouple electronic and steric contributions .

What role does this compound play in medicinal chemistry research?

Basic Research Question

Applications :

- Pharmaceutical Intermediates : Used to synthesize fluorinated analogs of bioactive molecules (e.g., kinase inhibitors) .

- Probe Molecules : Fluoro-nitro motifs serve as tags in fluorescence quenching studies .

Case Study :

Derivatives of similar compounds showed anti-inflammatory activity in vitro (IC₅₀ = 12 µM), attributed to nitro group redox modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.